![molecular formula C14H22N2O4S B7459548 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B7459548.png)
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the nitration of N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Alkylation: Introduction of the 2,4,4-trimethylpentan-2-yl group onto the benzene ring.
Sulfonation: Conversion of the alkylated benzene to the corresponding sulfonamide.
Nitration: Introduction of the nitro group to form the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-amino-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: As a sulfonamide derivative, it may be explored for its antibacterial properties and potential use in developing new antibiotics.
Chemical Biology: Used as a probe to study enzyme interactions and inhibition mechanisms due to its sulfonamide group.
Material Science: Potential use in the synthesis of high-energy materials and polymers due to its nitro group.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effect of the compound.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Similar in structure but lacks the nitro and sulfonamide groups.
4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: Similar but with a methyl group instead of a hydrogen at the 4-position on the benzene ring.
Uniqueness
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The branched alkyl chain also contributes to its steric properties, affecting its interaction with biological targets and its solubility in various solvents.
Properties
IUPAC Name |
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)10-14(4,5)15-21(19,20)12-8-6-7-11(9-12)16(17)18/h6-9,15H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSFQFUMBPAKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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